Pencycuron

Content Navigation

Rhizoctonia solani resistance to SDHI & QoI fungicides compromises field efficacy. Pencycuron (CAS 66063-05-6) offers a targeted, non-systemic solution: • Microtubule inhibition with zero cross-resistance to sdhC/cyt b mutations • Hydrolytic stability >280 days (pH 4) & low water solubility (0.4 mg/L) enabling durable SC formulations • Proven B:C ratio up to 7.24 in rice/potato systems, outperforming strobilurin-triazole mixes. Procure with confidence for robust resistance management and rainfast protection.

CAS Number

Product Name

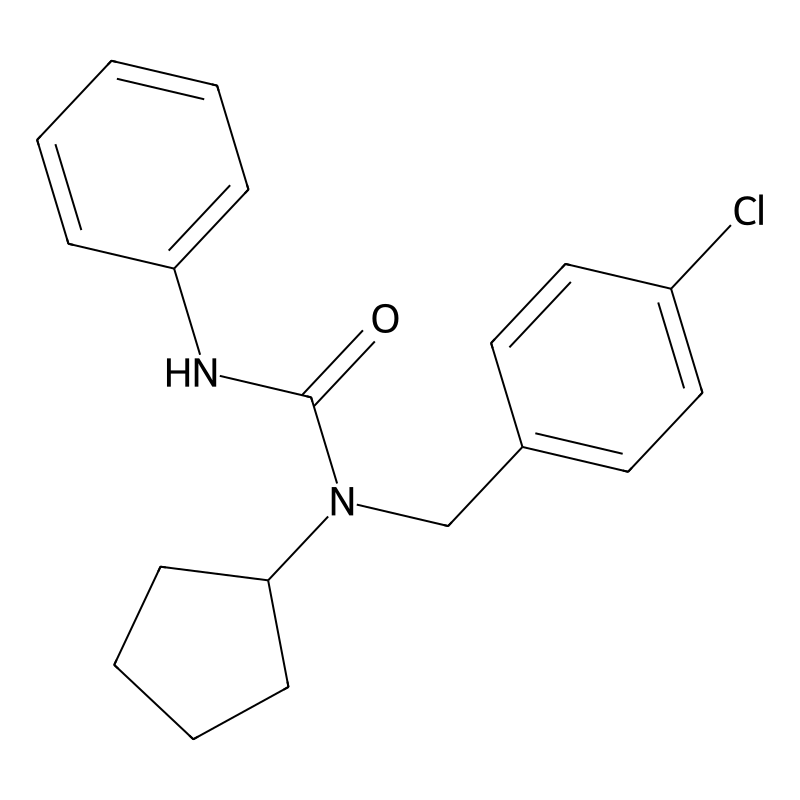

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Pencycuron (CAS 66063-05-6) is a highly stable, non-systemic phenylurea fungicide specifically developed for the targeted control of Rhizoctonia solani. Unlike broad-spectrum systemic agents, it operates via a distinct contact-based mechanism that inhibits fungal microtubule assembly. From a formulation and procurement perspective, pencycuron is characterized by its extremely low aqueous solubility (0.4 mg/L at 20°C) and documented hydrolytic stability, remaining unhydrolyzed at pH 4 for over 280 days [1]. These properties make it a highly suitable candidate for suspension concentrate (SC) formulations and specialized seed treatments where long-term environmental persistence and low leaching potential are critical material selection criteria.

Research Fit

Substituting pencycuron with generic broad-spectrum fungicides (such as azoxystrobin) or other targeted agents (like the SDHI thifluzamide) often fails due to rapid resistance development and formulation incompatibilities. Rhizoctonia solani populations frequently develop target-site mutations that render these generic alternatives ineffective, whereas pencycuron’s distinct phenylurea-based mode of action exhibits zero cross-resistance with these classes [1]. Furthermore, pencycuron’s specific physicochemical profile—specifically its high solubility in dichloromethane (100–1000 g/L) versus its virtual insolubility in water—requires dedicated formulation pathways that cannot be seamlessly swapped with water-soluble alternatives without compromising field stability and rainfastness [2].

Substitution Risk

Absence of Cross-Resistance in SDHI-Resistant Pathogen Strains

Pathogen resistance is a primary driver of fungicide procurement failure. In studies evaluating Rhizoctonia solani isolates, comparative assays demonstrate no cross-resistance between pencycuron and succinate dehydrogenase inhibitors (SDHIs) or quinone outside inhibitors (QoIs) [1]. This ensures pencycuron remains highly effective in regions where modern single-site systemic fungicides fail due to target-site mutations.

| Evidence Dimension | Cross-resistance correlation (ρ value) |

| Target Compound Data | Pencycuron (ρ < 0.3, indicating no cross-resistance) |

| Comparator Or Baseline | Thifluzamide / Azoxystrobin (High resistance correlation within their own classes) |

| Quantified Difference | Complete maintenance of efficacy (0% cross-resistance) against SDHI-resistant mutant strains. |

| Conditions | In vitro mycelial growth inhibition assays on PDA plates using SDHI-resistant R. solani isolates. |

Procurement teams must select pencycuron for crop protection portfolios in regions where SDHI or QoI resistance has already been documented in target fungal populations.

Hydrolytic Stability for Long-Term Formulation Shelf-Life

The chemical stability of an active ingredient dictates its viability for long-term storage and complex formulation (e.g., suspension concentrates). Pencycuron demonstrates strict hydrolytic stability compared to ester-based or easily degraded generic fungicides. Experimental validation confirms that pencycuron undergoes zero measurable hydrolysis when maintained at pH 4 at 25°C for 280 days [1].

| Evidence Dimension | Hydrolytic degradation rate |

| Target Compound Data | Pencycuron (0% hydrolysis at 280 days) |

| Comparator Or Baseline | Baseline standard (Standard easily hydrolyzed fungicides) |

| Quantified Difference | >280 days of stability under acidic aqueous conditions. |

| Conditions | Aqueous solution at pH 4, maintained at 25°C for 280 days. |

This extreme hydrolytic stability allows formulators to develop highly stable, long-shelf-life aqueous suspension concentrates without the need for expensive stabilizing additives.

Superior Benefit-Cost Ratio (B:C) in High-Dose Field Applications

For large-scale agricultural procurement, the economic scalability of the formulated product is as critical as its raw efficacy. In field trials managing sheath blight, pencycuron 22.9% SC demonstrated a highly scalable economic return profile. While azoxystrobin + difenoconazole mixtures saw their Benefit-Cost (B:C) ratio drop significantly at double doses, pencycuron's B:C ratio increased to 7.24, proving its cost-effectiveness in severe disease pressure scenarios[1].

| Evidence Dimension | Benefit-Cost (B:C) Ratio at double recommended dose |

| Target Compound Data | Pencycuron 22.9% SC (B:C ratio of 7.24) |

| Comparator Or Baseline | Azoxystrobin 18.2% + Difenoconazole 11.4% SC (B:C ratio of 2.84) |

| Quantified Difference | Pencycuron delivered a 2.5x higher economic return on investment at high application rates. |

| Conditions | Field trials measuring grain yield enhancement and disease reduction against R. solani. |

Buyers purchasing for large-scale agricultural operations should prioritize pencycuron for its superior economic scalability and cost-efficiency under high disease pressure.

Superior Intrinsic Efficacy Against Rhizoctonia solani vs. Broad-Spectrum Strobilurins

When selecting a fungicide specifically for Rhizoctonia solani, targeted agents significantly outperform broad-spectrum alternatives in intrinsic activity. In comparative poisoned food technique assays, pencycuron demonstrated an ED50 of 0.2 ppm against R. solani, whereas the widely used broad-spectrum strobilurin, azoxystrobin, required an ED50 of 748.8 ppm to achieve similar inhibition[1]. This massive differential highlights the inefficiency of using generic broad-spectrum agents for targeted Rhizoctonia control.

| Evidence Dimension | Half-maximal effective dose (ED50) for mycelial growth inhibition |

| Target Compound Data | Pencycuron (ED50 = 0.2 ppm) |

| Comparator Or Baseline | Azoxystrobin (ED50 = 748.8 ppm) |

| Quantified Difference | Pencycuron is over 3,700 times more potent in vitro against R. solani than azoxystrobin. |

| Conditions | In vitro poisoned food technique, measuring colony diameter over seven days across concentrations from 0 to 1250 ppm. |

Procurement specialists should avoid purchasing broad-spectrum strobilurins for specific Rhizoctonia outbreaks, as pencycuron offers vastly superior intrinsic potency at a fraction of the active ingredient concentration.

Suspension Concentrate (SC) Formulation Development

Due to its documented hydrolytic stability (stable for >280 days at pH 4) and very low aqueous solubility (0.4 mg/L)[1], pencycuron is a highly suitable active ingredient for the development of high-stability suspension concentrates (SC). Formulators can leverage these properties to create rainfast, long-lasting protective sprays without the degradation risks associated with more water-soluble or pH-sensitive alternatives.

Resistance Management Rotational Programs

Because pencycuron utilizes a distinct phenylurea-based mechanism with no cross-resistance to SDHIs (like thifluzamide) or QoIs (like azoxystrobin) [2], it is a critical procurement choice for resistance management. It should be deployed in rotational programs specifically targeting Rhizoctonia solani populations that have developed sdhC or cytochrome b mutations.

High-Yield, Cost-Optimized Broad-Acre Crop Protection

Pencycuron is highly recommended for large-scale procurement in rice (sheath blight) and potato (black scurf) farming operations. Its scalable Benefit-Cost ratio (reaching 7.24 at higher doses) ensures that industrial agricultural buyers achieve maximum economic yield protection per dollar spent, significantly outperforming broad-spectrum strobilurin/triazole mixtures under high disease pressure [3].

Application Fit Matrix

References

- [1] Journal of Food and Drug Analysis. 'Determination of Butachlor and Pencycuron Residues in Vegetables and Rice: Application of the Macroporous Diatomaceous Earth Column.'

- [2] Plant Disease, APS Journals. 'Fungicide SYP-14288 Inducing Multidrug Resistance in Rhizoctonia solani.'

- [3] Environmental Monitoring and Assessment, PubMed. 'In vitro and field efficacy of fungicides against sheath blight of rice and post-harvest fungicide residue in soil, husk, and brown rice using gas chromatography-tandem mass spectrometry.'

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

2: Fenoll J, Garrido I, Hellín P, Flores P, Vela N, Navarro S. Use of different organic wastes in reducing the potential leaching of propanil, isoxaben, cadusafos and pencycuron through the soil. J Environ Sci Health B. 2014;49(8):601-8. doi: 10.1080/03601234.2014.911581. PubMed PMID: 24901963.

3: Wang YS, Huang YJ, Chen WC, Yen JH. Effect of carbendazim and pencycuron on soil bacterial community. J Hazard Mater. 2009 Dec 15;172(1):84-91. doi: 10.1016/j.jhazmat.2009.06.142. Epub 2009 Jul 3. PubMed PMID: 19616894.

4: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Effect of pencycuron on microbial parameters of waterlogged soil. J Environ Sci Health B. 2006;41(8):1319-31. PubMed PMID: 17090495.

5: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Pencycuron dissipation in soil: effect of application rate and soil conditions. Pest Manag Sci. 2005 Dec;61(12):1220-3. PubMed PMID: 16187259.

6: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Pencycuron application to soils: degradation and effect on microbiological parameters. Chemosphere. 2005 Sep;60(11):1513-22. Epub 2005 Apr 14. PubMed PMID: 16083758.

7: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Dissipation of pencycuron in rice plant. J Zhejiang Univ Sci B. 2005 Aug;6(8):756-8. PubMed PMID: 16052708; PubMed Central PMCID: PMC1389856.

8: Hasan HA. Role of pencycuron in aflatoxin production and cotton seed protection. J Nat Toxins. 2001 May;10(2):127-36. PubMed PMID: 11405276.

9: Ueyama I, Kurogochi S, Kobori I, Hoshino T, Ishii Y, Takase I. Use of ion cluster analysis in a metabolic study of pencycuron, a phenylurea fungicide, in rabbits. J Agric Food Chem. 1982 Nov-Dec;30(6):1061-7. PubMed PMID: 7175035.

Explore Compound Types